Gly-Gly-Leu

Description

a hypoglycemic agent that increases serum levels of both insulin and GLP-1

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H19N3O4/c1-6(2)3-7(10(16)17)13-9(15)5-12-8(14)4-11/h6-7H,3-5,11H2,1-2H3,(H,12,14)(H,13,15)(H,16,17)/t7-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPJBQTCXPJNIFE-ZETCQYMHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)O)NC(=O)CNC(=O)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H19N3O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601334464 |

Source

|

| Record name | Glycylglycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14857-82-0 |

Source

|

| Record name | Glycylglycyl-L-leucine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601334464 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Molecular Structure of Glycyl-Glycyl-Leucine (Gly-Gly-Leu)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Glycyl-glycyl-leucine (Gly-Gly-Leu) is a tripeptide composed of two glycine residues and one L-leucine residue. As a fundamental building block of proteins and a product of protein catabolism, understanding its precise molecular structure is crucial for various fields, including biochemistry, pharmacology, and drug development. This guide provides a comprehensive overview of the molecular architecture of this compound, including its chemical identity, structural properties, and the experimental methodologies used for its characterization. A key focus is placed on the quantitative aspects of its structure and its potential biological signaling role through the mTOR pathway, a central regulator of cell metabolism.

Chemical Identity and Molecular Structure

This compound is formed by the sequential linkage of two glycine molecules and one L-leucine molecule via peptide bonds. The N-terminal amino acid is glycine, and the C-terminal amino acid is L-leucine.

Table 1: Chemical Identifiers and Properties of this compound

| Parameter | Value | Reference |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | [1] |

| Molecular Formula | C10H19N3O4 | [1] |

| Molecular Weight | 245.28 g/mol | [1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)CNC(=O)CN | |

| InChI Key | XPJBQTCXPJNIFE-ZETCQYMHSA-N | [1] |

| CAS Number | 14857-82-0 | [1] |

The structure consists of a backbone of repeating nitrogen, alpha-carbon, and carbonyl carbon atoms, with the characteristic side chains of glycine (a single hydrogen atom) and leucine (an isobutyl group).

Quantitative Structural Data

Table 2: Standard Bond Lengths in Peptide Structures

| Bond | Typical Length (Å) |

| Cα - C' | 1.52 |

| C' - N | 1.33 |

| N - Cα | 1.45 |

| C' - O | 1.23 |

| N - H | 1.01 |

| Cα - H | 1.09 |

| Cα - Cβ | 1.53 |

Table 3: Standard Bond Angles in Peptide Structures

| Angle | Typical Angle (°) |

| Cα - C' - N | 116 |

| C' - N - Cα | 122 |

| N - Cα - C' | 111 |

| O - C' - N | 120 |

| Cα - C' - O | 120 |

| H - N - Cα | 119 |

Experimental Protocols for Structural Elucidation

The determination of a peptide's three-dimensional structure is accomplished through a combination of experimental techniques. The following protocols outline the key methodologies applicable to a tripeptide like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of peptides in solution, providing insights into their native conformation.

Objective: To determine the solution-state structure and dynamics of this compound.

Methodology:

-

Sample Preparation:

-

Dissolve a high-purity sample of this compound (typically 1-5 mg) in a suitable deuterated solvent (e.g., D₂O or a buffered aqueous solution) to a final concentration of 0.5-5 mM.

-

Transfer the solution to a high-precision NMR tube.

-

-

Data Acquisition:

-

Acquire a series of one-dimensional (¹H) and two-dimensional NMR spectra on a high-field NMR spectrometer (e.g., 600 MHz or higher).

-

¹H NMR: Provides initial information on the chemical environment of all protons.

-

2D TOCSY (Total Correlation Spectroscopy): Identifies protons within the same amino acid spin system.

-

2D NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close in space (< 5 Å), providing crucial distance restraints for structure calculation.

-

¹³C-HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbon atoms, aiding in resonance assignment.

-

¹⁵N-HSQC (if ¹⁵N-labeled): Correlates amide protons with their backbone nitrogen atoms.

-

-

Data Processing and Analysis:

-

Process the raw NMR data using appropriate software (e.g., TopSpin, NMRPipe).

-

Assign all proton and carbon resonances to specific atoms within the this compound molecule.

-

Integrate the cross-peaks in the NOESY spectrum to derive inter-proton distance restraints.

-

Use the distance and dihedral angle restraints (derived from coupling constants) in molecular dynamics simulation software (e.g., AMBER, GROMACS) to calculate an ensemble of structures consistent with the experimental data.

-

X-Ray Crystallography

While no public crystal structure is available for this compound, this protocol describes the general workflow for determining the solid-state structure of a peptide.

Objective: To determine the high-resolution, solid-state structure of this compound.

Methodology:

-

Crystallization:

-

Screen a wide range of crystallization conditions (e.g., varying pH, precipitant type and concentration, temperature) using techniques like hanging-drop or sitting-drop vapor diffusion.

-

The goal is to obtain well-ordered, single crystals of sufficient size for diffraction.

-

-

X-ray Diffraction Data Collection:

-

Mount a suitable crystal on a goniometer and cryo-cool it in a stream of liquid nitrogen.

-

Expose the crystal to a high-intensity X-ray beam (typically at a synchrotron source).

-

Collect a complete set of diffraction data as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

Process the diffraction data to obtain a set of structure factor amplitudes.

-

Solve the phase problem using methods such as direct methods or molecular replacement (if a homologous structure is available).

-

Build an initial atomic model of this compound into the resulting electron density map.

-

Refine the model against the experimental data to improve its geometry and fit to the electron density, resulting in a final, high-resolution atomic structure.

-

Biological Context: mTOR Signaling Pathway

While this compound itself is not a primary signaling molecule, its constituent amino acid, L-leucine, is a potent activator of the mTORC1 (mechanistic Target of Rapamycin Complex 1) signaling pathway.[2] It is hypothesized that this compound exerts its biological effects following cellular uptake and subsequent hydrolysis into its constituent amino acids.[2]

Figure 1: Hypothesized uptake and signaling of this compound.

Experimental Protocol: Western Blotting for mTORC1 Activation

Objective: To determine if this compound treatment leads to the activation of the mTORC1 pathway by measuring the phosphorylation of its downstream target, S6K1.

Methodology:

-

Cell Culture and Treatment:

-

Culture a suitable cell line (e.g., C2C12 myoblasts) in standard growth medium.

-

Starve the cells of amino acids for a defined period (e.g., 2 hours) to establish a baseline of low mTORC1 activity.

-

Treat the cells with this compound, L-leucine (positive control), or a vehicle control for a specified time (e.g., 30 minutes).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant containing the total protein.

-

Determine the protein concentration of each sample using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for phosphorylated S6K1 (p-S6K1) and total S6K1 (as a loading control) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

-

Data Analysis:

-

Quantify the band intensities for p-S6K1 and total S6K1.

-

Normalize the p-S6K1 signal to the total S6K1 signal for each sample.

-

Compare the levels of S6K1 phosphorylation between the different treatment groups to assess the effect of this compound on mTORC1 signaling.

-

Conclusion

The tripeptide this compound possesses a well-defined primary structure with predictable geometric parameters based on the extensive characterization of its constituent amino acids and the peptide bond. While a high-resolution crystal structure remains to be determined, techniques like NMR spectroscopy provide a powerful means to investigate its conformational dynamics in a physiologically relevant context. Furthermore, its potential to influence cellular metabolism through the mTOR signaling pathway, following hydrolysis to L-leucine, presents an important avenue for future research in nutrition, therapeutics, and cell biology. The experimental frameworks provided herein offer a guide for the further elucidation of both the structural and functional properties of this fundamental biomolecule.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to Gly-Gly-Leu: Chemical, Physical, and Biological Properties

This technical guide provides a comprehensive overview of the tripeptide this compound, detailing its chemical and physical properties, biological significance, and relevant experimental methodologies. The information is intended to serve as a valuable resource for professionals engaged in biochemical research, drug development, and peptide science.

Core Chemical and Physical Properties

This compound, also known as Glycyl-glycyl-L-leucine, is a tripeptide composed of two glycine residues and one L-leucine residue.[1] Its fundamental properties are summarized in the tables below for easy reference.

Table 1: General and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C10H19N3O4 | [1][2][3] |

| Molecular Weight | 245.28 g/mol | [1][2][3][4] |

| CAS Number | 14857-82-0 | [1][2][3] |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid | [1] |

| Canonical SMILES | CC(C)C--INVALID-LINK--NC(=O)CNC(=O)CN | [1] |

| InChI Key | XPJBQTCXPJNIFE-ZETCQYMHSA-N | [1] |

| Appearance | White crystalline powder | [3] |

| Purity (HPLC) | ≥ 98% | [3] |

Table 2: Physical and Pharmacokinetic Properties of this compound

| Property | Value | Source |

| XLogP3-AA | -3.3 | [1] |

| Hydrogen Bond Donor Count | 4 | [1] |

| Hydrogen Bond Acceptor Count | 5 | [1] |

| Rotatable Bond Count | 7 | [1] |

| Exact Mass | 245.13755610 Da | [1][4] |

| Monoisotopic Mass | 245.13755610 Da | [1][4] |

| Topological Polar Surface Area | 122 Ų | [1][4] |

| Heavy Atom Count | 17 | [1] |

| Complexity | 291 | [1][4] |

| Optical Rotation | [a]D25 = -27 to -29º (c=2 in H2O) | [3] |

| Storage Temperature | ≤ -4°C | [3] |

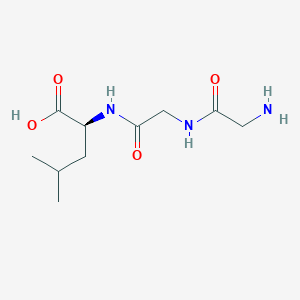

Structure of this compound

The chemical structure of this compound consists of a chain of three amino acids linked by peptide bonds.

Caption: 2D chemical structure of this compound.

Biological Significance and Applications

This compound is a tripeptide with a role as a metabolite.[1] It is utilized in various research applications, including:

-

Peptide Synthesis: It serves as a building block for the synthesis of more complex peptides, which is crucial in drug development and biochemistry.[3]

-

Cell Culture: This tripeptide can be used to enhance cell growth and viability in culture media, making it valuable for pharmaceutical research.[3]

-

Drug Delivery Systems: this compound can be incorporated into drug delivery systems to potentially improve the bioavailability and effectiveness of therapeutic agents.[3]

-

Metabolic Pathway Research: It is used in studies examining metabolic pathways to help understand disease mechanisms and develop targeted treatments.[3]

While specific signaling pathways for this compound are not extensively detailed, related dipeptides like Gly-Leu have been shown to promote protein synthesis in intestinal epithelial cells by activating the mTOR signaling pathway.[5] It is hypothesized that this compound may have similar effects due to its leucine component, a known activator of mTORC1.[5][6]

References

- 1. Glycyl-glycyl-leucine | C10H19N3O4 | CID 6992871 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. chemimpex.com [chemimpex.com]

- 4. Leu-Gly-Gly | C10H19N3O4 | CID 70910 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 6. benchchem.com [benchchem.com]

Glycyl-glycyl-L-leucine: A Technical Guide for Researchers

FOR IMMEDIATE RELEASE

This technical guide provides an in-depth overview of the tripeptide Glycyl-glycyl-L-leucine, including its chemical identity, purity specifications, and analytical methodologies. This document is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work.

Chemical Identity and Purity

Glycyl-glycyl-L-leucine is a tripeptide composed of two glycine residues and one L-leucine residue. Its unique structure makes it a valuable tool in various biochemical and pharmaceutical research areas.

| Identifier | Value | Reference |

| CAS Number | 14857-82-0 | [1][2] |

| Molecular Formula | C10H19N3O4 | [1][2] |

| Molecular Weight | 245.28 g/mol | [1][2] |

| Typical Purity | ≥98% (HPLC), >99.0% (Titration) | [2][3][4] |

Experimental Protocols for Purity Analysis

Accurate determination of purity is critical for reliable and reproducible experimental results.[5] The most common methods for assessing the purity of synthetic Glycyl-glycyl-L-leucine are High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.[5]

High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is a robust method for the quantitative analysis of Glycyl-glycyl-L-leucine.[1]

Instrumentation and Materials:

-

Standard analytical HPLC system with a UV detector.[1]

-

C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[1]

-

Acetonitrile (HPLC grade).[1]

-

Water (HPLC grade).[1]

-

Trifluoroacetic acid (TFA).[1]

-

Glycyl-glycyl-L-leucine reference standard (purity ≥98%).[1]

Chromatographic Conditions:

-

Mobile Phase A: 0.1% TFA in Water.[1]

-

Mobile Phase B: 0.1% TFA in Acetonitrile.[1]

-

Gradient: A linear gradient is employed for efficient separation.[1]

-

Flow Rate: Typically 1.0 mL/min.

-

Detection: UV at 214 nm or 220 nm.[6]

-

Column Temperature: Ambient or controlled (e.g., 40 °C).[7]

Procedure:

-

Standard Preparation: Prepare a stock solution of the reference standard in Mobile Phase A (e.g., 1 mg/mL) and create a series of working standards by dilution.[1]

-

Sample Preparation: Accurately weigh and dissolve the sample in Mobile Phase A to a known concentration.[1]

-

Injection: Inject equal volumes of the standard and sample solutions.

-

Analysis: Quantify the sample by comparing the peak area with the calibration curve generated from the working standards.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

¹H NMR provides detailed structural information and allows for direct quantification of the target peptide and any proton-containing impurities without the need for identical reference standards for each impurity.[8]

Materials:

-

Synthetic Glycyl-glycyl-L-leucine sample.[8]

-

High-purity internal standard (e.g., maleic acid).[8]

-

Deuterium oxide (D₂O).[8]

-

NMR spectrometer (e.g., 400 MHz or higher).[8]

Procedure:

-

Sample Preparation: Accurately weigh the Glycyl-glycyl-L-leucine sample and the internal standard into a vial.[8] Dissolve the mixture in a precise volume of D₂O and transfer to an NMR tube.[8]

-

Data Acquisition: Acquire a ¹H NMR spectrum with parameters suitable for quantitative analysis, ensuring a sufficient relaxation delay (at least 5 times the longest T₁).[8]

-

Data Processing and Analysis: Apply a Fourier transform, phase the spectrum, and perform baseline correction.[8] Integrate the characteristic, well-resolved signals of both Glycyl-glycyl-L-leucine and the internal standard.[8] The purity is calculated based on the integral values, molecular weights, and masses of the sample and internal standard.[8]

Visualizations

Experimental Workflow for Purity Determination

The following diagram illustrates a general workflow for the purification and analysis of synthetic Glycyl-glycyl-L-leucine.

Caption: Workflow for the synthesis, purification, and analysis of Glycyl-glycyl-L-leucine.

Hypothesized mTOR Signaling Pathway Activation

Glycyl-glycyl-L-leucine is transported into the cell and subsequently hydrolyzed to its constituent amino acids. The released L-leucine is a known activator of the mTORC1 signaling pathway, a central regulator of cell growth and protein synthesis.[9][10]

References

- 1. benchchem.com [benchchem.com]

- 2. Determination of purity values of amino acid reference materials by mass balance method: an approach to the quantification of related structure impurities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. imrpress.com [imrpress.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. welch-us.com [welch-us.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Leucine-Enriched Nutrients and the Regulation of mTOR Signalling and Human Skeletal Muscle Protein Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Tripeptide Gly-Gly-Leu: A Comprehensive Technical Guide to its Biological Functions

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tripeptide Glycyl-Glycyl-Leucine (Gly-Gly-Leu) is a small peptide composed of two glycine residues and a C-terminal leucine residue.[1] While historically utilized in biochemical and pharmaceutical research as a building block for more complex peptides and to enhance cell growth in culture media, recent investigations have unveiled significant and specific biological activities, positioning this compound as a molecule of high interest for therapeutic development.[2]

This technical guide provides an in-depth overview of the known and potential biological functions of this compound, with a focus on its role in cardiovascular health, cellular growth and proliferation, and neuromodulation. The information presented is collated from recent preclinical studies, with a particular emphasis on quantitative data and detailed experimental methodologies to support further research and development.

Core Biological Function: Attenuation of Atherosclerosis and Vascular Calcification

A landmark preclinical study in nonhuman primates has identified this compound, referred to as DT-109 in the research, as a potent agent in combating cardiovascular disease. The study demonstrated that oral administration of this compound significantly attenuates the development of atherosclerosis and vascular calcification, two key pathologies underlying major cardiovascular events.[3][4][5][6]

The primary mechanism of action appears to be multifactorial, involving the modulation of inflammatory, oxidative, and osteogenic pathways within the vasculature.[5]

Mechanism of Action in Cardiovascular Disease

-

Anti-Inflammatory Effects: this compound treatment was shown to significantly downregulate the expression of key components of the NLRP3 inflammasome, including NLRP3, AIM2, and CASP1. The NLRP3 inflammasome is a critical driver of vascular inflammation and its inhibition is a key therapeutic target in atherosclerosis.[5][6]

-

Reduction of Oxidative Stress: The tripeptide was found to decrease the expression of oxidative stress factors NCF2 and NCF4, suggesting a role in mitigating the oxidative damage that contributes to atherosclerotic plaque formation.[5] Previous studies in mice also suggest that the beneficial effects of this compound are mediated through the induction of glutathione (GSH) biosynthesis, a major endogenous antioxidant.[5]

-

Inhibition of Osteogenic Differentiation: Vascular calcification, the deposition of calcium in blood vessels, is an active process resembling bone formation. This compound was shown to downregulate key osteogenic transcription factors and enzymes, including RUNX2, COL1A1, MMP2, and MMP9.[5] This inhibition of the osteogenic transition of vascular smooth muscle cells (SMCs) is crucial in preventing the hardening of arteries.

-

Preservation of Smooth Muscle Cell Phenotype: Concurrently, this compound treatment upregulated the expression of smooth muscle cell contraction markers such as ACTA2, CNN1, and TAGLN, indicating a preservation of the healthy, contractile phenotype of these cells and preventing their switch to a pro-calcific state.[5]

Quantitative Data: In Vivo and In Vitro Efficacy

The following tables summarize the key quantitative findings from the study on this compound (DT-109) in a nonhuman primate model of atherosclerosis and in in vitro experiments with vascular smooth muscle cells.

Table 1: In Vivo Effects of this compound on Vascular Calcification in Cynomolgus Monkeys

| Treatment Group | Dosage | Calcified Area of Aortic Arch (mm²) (Mean ± SD) |

| Vehicle | - | 3.00 ± 1.61 |

| This compound (DT-109) | 150 mg/kg/day (oral) | 1.38 ± 0.92* |

*Indicates a statistically significant reduction compared to the vehicle group (p = 0.009). Data adapted from Jia et al., 2025.[7]

Table 2: Gene Expression Changes in Coronary Arteries of Cynomolgus Monkeys Treated with this compound

| Gene Category | Gene | Function | Effect of this compound |

| Pro-inflammatory | NLRP3, AIM2, CASP1 | Inflammasome components | Downregulated |

| Oxidative Stress | NCF2, NCF4 | NADPH oxidase components | Downregulated |

| Osteogenic Factors | RUNX2, COL1A1, MMP2, MMP9 | Promote vascular calcification | Downregulated |

| SMC Contraction Markers | ACTA2, CNN1, TAGLN | Maintain healthy SMC phenotype | Upregulated |

Data adapted from RNA sequencing analysis in Jia et al., 2025.[3][5]

Signaling Pathway in Atherosclerosis and Calcification

The diagram below illustrates the proposed mechanism by which this compound inhibits vascular smooth muscle cell (SMC) calcification and inflammation.

Potential Biological Function: Activation of the mTOR Signaling Pathway

While direct studies on this compound's effect on the mTOR pathway are pending, research on the structurally similar dipeptide Gly-Leu and its constituent amino acids provides a strong rationale for this potential function. Leucine is a well-established activator of the mechanistic target of rapamycin (mTOR) signaling pathway, a master regulator of cell growth, proliferation, and protein synthesis.[8] Studies on chicken intestinal epithelial cells (IECs) have shown that both Gly-Gly and Gly-Leu can promote cell proliferation and protein synthesis, likely through the activation of the mTOR pathway.[8][9]

Mechanism of Action in Cell Proliferation

The proposed mechanism involves the upregulation of key components of the mTOR pathway. Activation of mTOR leads to the phosphorylation of its downstream effectors, p70 S6 Kinase 1 (S6K1) and 4E-binding protein 1 (4E-BP1), which in turn promotes protein synthesis and cell cycle progression.[8]

Quantitative Data: Effects of Related Peptides on Intestinal Epithelial Cells

The following tables summarize quantitative data from a study investigating the effects of glycine, Gly-Gly, and Gly-Leu on chicken intestinal epithelial cells.

Table 3: Effect of Glycine and Related Peptides on the Viability of Intestinal Epithelial Cells

| Treatment Group | Concentration | Cell Viability (OD at 490 nm) (Mean ± SD) |

| Control | - | 0.25 ± 0.02 |

| Glycine (Gly) | 20 nmol/L | 0.31 ± 0.03 |

| Glycyl-glycine (Gly-Gly) | 20 nmol/L | 0.33 ± 0.02 |

| Glycyl-L-leucine (Gly-Leu) | 20 nmol/L | 0.35 ± 0.03* |

*Indicates a significant increase in cell viability compared to the control group (P < 0.05). Data adapted from Liang et al., 2023.[9]

Table 4: Effect of Glycine and Related Peptides on the Cell Cycle of Intestinal Epithelial Cells

| Treatment Group | G1 Phase (%) | S Phase (%) | G2/M Phase (%) |

| Control | 68.3 | 24.5 | 7.2 |

| Glycine (Gly) | 72.1 | 20.1 | 7.8 |

| Glycyl-glycine (Gly-Gly) | 73.5 | 18.9 | 7.6 |

| Glycyl-L-leucine (Gly-Leu) | 74.2 | 18.2 | 7.6 |

*Indicates a significant difference compared to the control group (P < 0.05). Data adapted from Liang et al., 2023.[9]

mTOR Signaling Pathway

This diagram illustrates the central role of mTOR in integrating signals from amino acids like leucine to promote protein synthesis.

Potential Biological Function: Neuromodulation

The constituent amino acids of this compound, glycine and leucine, both play roles in neurotransmission. Glycine is a major inhibitory neurotransmitter in the spinal cord and brainstem and also acts as a co-agonist at NMDA receptors.[10] Leucine, a branched-chain amino acid, can indirectly modulate the synthesis of catecholamines.[10] Studies on the dipeptides Leu-Gly and Gly-Leu have suggested they may influence central dopamine levels, a key neurotransmitter involved in reward, motivation, and motor control.[9] This suggests a potential neuromodulatory role for this compound.

Experimental Protocols

In Vivo Nonhuman Primate Atherosclerosis Study

This protocol is based on the methodology used in the study of DT-109 (this compound).[3][5]

-

Animal Model: Twenty male cynomolgus monkeys are used.

-

Diet-Induced Atherosclerosis: Animals are fed a cholesterol-rich diet ad libitum for 10 months to induce atherosclerotic lesions.

-

Treatment: Following the induction phase, animals are divided into two groups:

-

Vehicle Group: Receives oral administration of water daily.

-

Treatment Group: Receives oral administration of this compound (150 mg/kg/day) for 5 months, while continuing the cholesterol-rich diet.

-

-

Monitoring: Plasma lipid levels are measured monthly throughout the study.

-

Pathological Examination: Arterial tissues are subjected to:

-

Histological staining (e.g., Hematoxylin and Eosin, Von Kossa for calcification) to assess plaque size, composition (e.g., macrophage content), and calcified area.

-

Micro-CT scans can be used to quantify vascular calcification.[7]

-

-

Gene Expression Analysis: RNA is extracted from coronary artery tissue for RNA sequencing to analyze genome-wide changes in gene expression.

In Vitro Vascular Smooth Muscle Cell (SMC) Calcification Assay

This protocol is designed to assess the direct effects of this compound on SMCs.[5]

-

Cell Culture: Primary vascular SMCs are cultured in appropriate media.

-

Induction of Calcification: SMCs are treated with an osteogenic medium, often containing high phosphate and/or oxidized LDL, to induce calcification.

-

Treatment: Cells are co-treated with the osteogenic medium and various concentrations of this compound or a vehicle control.

-

Assessment of Calcification: After a defined incubation period (e.g., 7-14 days), calcification is quantified using methods such as:

-

Alizarin Red S Staining: To visualize calcium deposits.

-

Calcium Content Assay: To quantify the amount of deposited calcium.

-

-

Gene and Protein Expression Analysis: Cells are harvested for analysis of osteogenic markers (e.g., RUNX2) and SMC markers (e.g., ACTA2) by RT-qPCR and Western blotting.

Western Blot Analysis for mTOR Pathway Activation

This protocol is adapted for studying the effects of peptides on the mTOR signaling cascade.[8]

-

Cell Culture and Treatment: Intestinal epithelial cells (or another relevant cell line) are seeded and grown to a suitable confluency. Cells are then treated with this compound (e.g., 20 nmol/L) or control for a specified time (e.g., 24 hours).

-

Protein Extraction: Cells are lysed using a RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.

-

SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Immunoblotting:

-

The membrane is blocked (e.g., with 5% non-fat milk in TBST) for 1 hour.

-

The membrane is incubated overnight at 4°C with primary antibodies against total and phosphorylated forms of mTOR, S6K1, and 4E-BP1. An antibody for a housekeeping protein (e.g., GAPDH or β-actin) is used as a loading control.

-

The membrane is washed and incubated with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Quantification: Protein bands are visualized using an enhanced chemiluminescence (ECL) substrate and an imaging system. Band intensities are quantified using densitometry software.

Binding Affinity and Enzyme Inhibition

To date, specific binding affinity data (e.g., Kd values) for this compound to a particular receptor or enzyme inhibition constants (e.g., IC50, Ki) have not been extensively reported in the available scientific literature. The observed biological effects, particularly the broad changes in gene expression related to inflammation and oxidative stress, suggest that this compound may not function as a high-affinity inhibitor of a single enzyme. Instead, its mechanism may involve transport into the cell followed by modulation of intracellular signaling networks, or effects derived from its constituent amino acids following hydrolysis.

Conclusion

The tripeptide this compound is emerging as a bioactive molecule with significant therapeutic potential, particularly in the realm of cardiovascular disease. Its demonstrated ability to attenuate atherosclerosis and vascular calcification in nonhuman primates by modulating key inflammatory, oxidative, and osteogenic pathways marks it as a promising candidate for further drug development. Additionally, based on the activities of its constituent amino acids and related peptides, this compound holds potential for influencing cellular growth and proliferation through the mTOR pathway and may possess neuromodulatory functions. The detailed data and protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to exploring the full therapeutic utility of this compelling tripeptide.

References

- 1. drugtargetreview.com [drugtargetreview.com]

- 2. Tripeptide DT-109 (this compound) attenuates atherosclerosis and vascular calcification in nonhuman primates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Tripeptide DT-109 (this compound) attenuates atherosclerosis and vascular calcification in nonhuman primates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Making sure you're not a bot! [panteion-search.seab.gr]

- 6. michiganmedicine.org [michiganmedicine.org]

- 7. researchgate.net [researchgate.net]

- 8. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 10. medchemexpress.com [medchemexpress.com]

The Tripeptide Gly-Gly-Leu: A Technical Guide to its Cellular Metabolic Role

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Glycyl-Glycyl-Leucine (Gly-Gly-Leu) is an intermediate metabolite arising from protein catabolism and digestion. Beyond its role as a simple building block for protein synthesis, emerging research indicates that this compound possesses significant biological activity, particularly in modulating cellular growth and proliferation. This technical guide provides an in-depth analysis of the current understanding of this compound's function as a cellular metabolite, with a focus on its impact on key signaling pathways, its metabolic fate, and its potential applications in research and drug development. Detailed experimental protocols and quantitative data are presented to support further investigation into this bioactive peptide.

Introduction

Small peptides, traditionally viewed as transient intermediates in protein turnover, are increasingly recognized as potent signaling molecules with diverse physiological roles. The tripeptide this compound, composed of two glycine residues and a C-terminal leucine, is a subject of growing interest within this field. Its unique composition, featuring the essential branched-chain amino acid leucine, positions it as a potential regulator of critical cellular processes, most notably the mTOR signaling pathway, a master controller of cell growth and protein synthesis. Understanding the cellular uptake, metabolic processing, and downstream signaling effects of this compound is crucial for elucidating its complete biological function and for harnessing its potential in therapeutic and biotechnological applications. This guide synthesizes the available technical information on this compound, providing a comprehensive resource for researchers and professionals in the life sciences.

Cellular Uptake and Metabolic Fate of this compound

The primary route of cellular interaction with this compound, particularly in the context of intestinal epithelia, involves membrane transport followed by intracellular hydrolysis.

Transport Across the Cell Membrane

In intestinal epithelial cells (IECs), the uptake of small peptides like this compound is primarily mediated by the proton-coupled peptide transporter 1 (PepT1).[1] PepT1 is a high-capacity, low-affinity transporter capable of moving a wide range of di- and tripeptides into the enterocyte.[1] This process is a key mechanism for the absorption of dietary protein breakdown products.

Intracellular Hydrolysis and Metabolic Integration

Once inside the cell, this compound is rapidly broken down into its constituent amino acids by cytosolic peptidases.[1] The liberated glycine and leucine then enter their respective metabolic pools.

-

Glycine: As a non-essential amino acid, glycine can be utilized in a multitude of metabolic pathways, including the synthesis of proteins, purines, and glutathione.[2]

-

Leucine: This essential branched-chain amino acid is a well-established activator of the mTOR signaling pathway and a crucial substrate for protein synthesis.[3]

The metabolic processing of this compound is a critical step that releases the bioactive leucine molecule, which then initiates downstream signaling events.

Role in Cellular Signaling: The mTOR Pathway

A significant aspect of this compound's bioactivity stems from its leucine component, which is a potent activator of the mechanistic Target of Rapamycin (mTOR) signaling pathway. mTOR is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and protein synthesis in response to nutrient availability.

Upon its release from this compound, intracellular leucine promotes the activation of the mTOR complex 1 (mTORC1). This leads to the phosphorylation of downstream effectors, including p70 ribosomal protein S6 kinase 1 (p70S6K1) and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1). The phosphorylation of these targets ultimately enhances mRNA translation and protein synthesis, driving cell growth and proliferation.[3]

Studies in chicken intestinal epithelial cells have demonstrated that treatment with this compound significantly increases the phosphorylation of both mTOR and p70S6K1, confirming the activation of this signaling cascade.[3]

Quantitative Data on the Biological Effects of this compound

The following tables summarize quantitative data from a study by Liang et al. (2023) on the effects of this compound on chicken intestinal epithelial cells (IECs) after 24 hours of treatment with 20 nmol/L of the peptide.[3]

Table 1: Effect of this compound on IEC Viability

| Treatment Group | Relative Cell Viability (OD at 490 nm) | Statistical Significance (vs. Control) |

| Control | Baseline | - |

| Glycine | Increased | P < 0.05 |

| Gly-Gly | Increased | P < 0.05 |

| This compound | Significantly Increased | P < 0.05 |

| Data adapted from Liang et al., 2023.[3] |

Table 2: Effect of this compound on IEC Cycle Progression

| Treatment Group | G1 Phase (%) | S Phase (%) |

| Control | Baseline | Baseline |

| Glycine | Increased | Decreased |

| Gly-Gly | Increased | Decreased |

| This compound | Increased | Decreased |

| Data adapted from Liang et al., 2023.[3] |

Table 3: Effect of this compound on mTOR Pathway Gene and Protein Expression in IECs

| Target | Parameter | Change vs. Control | Statistical Significance |

| mTOR | mRNA Expression | Increased | P < 0.05 |

| 4E-BP1 | mRNA Expression | Increased | P < 0.05 |

| S6K1 | mRNA Expression | Increased | P < 0.05 |

| p-mTOR | Protein Expression | Significantly Increased | P < 0.05 |

| p-S6K1 | Protein Expression | Significantly Increased | P < 0.05 |

| Data adapted from Liang et al., 2023.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the cellular effects of this compound.

Cell Culture and Treatment of Intestinal Epithelial Cells (IECs)

-

Cell Isolation and Culture: Primary chicken small intestinal epithelial cells can be isolated using the tissue block method.[3] Cells are cultured in a suitable medium, such as DMEM/F12, supplemented with fetal bovine serum and antibiotics.

-

Subculturing: When confluent, cells are passaged using trypsin-EDTA.

-

Treatment: For experiments, cells are seeded in appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction). At logarithmic growth phase, the culture medium is replaced with medium containing the desired concentration of this compound (e.g., 20 nmol/L) or control substances.[3] The treatment duration is typically 24 hours.[3]

Cell Viability Assessment (MTT Assay)

-

Reagent Preparation: Prepare a stock solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

-

Assay Procedure:

-

After the treatment period, add MTT solution to each well of a 96-well plate and incubate for 4 hours at 37°C.

-

Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 490 nm using a microplate reader.[3] Cell viability is proportional to the absorbance.

-

Cell Cycle Analysis (Flow Cytometry)

-

Cell Preparation:

-

Harvest cells by trypsinization and wash with PBS.

-

Fix the cells in 70% pre-cooled ethanol for at least 2 hours at 4°C.

-

Wash the fixed cells with PBS and resuspend in a solution containing RNase A to digest RNA.

-

Stain the cellular DNA with propidium iodide (PI).

-

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.[3]

Analysis of mTOR Pathway Activation (Western Blot)

-

Protein Extraction:

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA or Bradford assay.

-

-

SDS-PAGE and Transfer:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

-

Incubate the membrane with primary antibodies specific for total and phosphorylated forms of mTOR and p70S6K1 overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection and Quantification:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their total protein counterparts.[3]

-

References

An In-depth Technical Guide to the Discovery and History of the Gly-Gly-Leu Peptide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide Gly-Gly-Leu, composed of two glycine residues and one leucine residue, represents a fundamental building block in the vast landscape of peptide science. While a singular, celebrated moment of its "discovery" is not etched in the annals of scientific history, its existence is a direct consequence of the pioneering work that established the field of peptide chemistry. This technical guide provides a comprehensive overview of the historical context that enabled the synthesis and study of this compound, its physicochemical properties, and its contemporary applications in biochemical research. Detailed experimental protocols for its synthesis, purification, characterization, and use in studying cellular signaling pathways are provided, along with quantitative data to support its biological relevance.

Historical Context: The Genesis of Peptide Science

The story of this compound is intrinsically linked to the birth and evolution of peptide chemistry. Its conceptualization and eventual synthesis were made possible by a series of foundational discoveries in the late 19th and early 20th centuries.

-

1820: Discovery of Constituent Amino Acids: The journey began with the isolation of the fundamental components of peptides. French chemist Henri Braconnot was the first to isolate glycine and leucine, the constituent amino acids of this compound[1]. This marked the initial steps toward understanding the building blocks of proteins.

-

1901: The First Synthetic Peptide Bond: The true dawn of peptide chemistry arrived with the groundbreaking work of German chemist Emil Fischer. In 1901, Fischer, along with Ernest Fourneau, reported the first synthesis of a dipeptide, glycylglycine (Gly-Gly), by boiling 2,5-diketopiperazine with hydrochloric acid[1][2][3]. This seminal achievement not only demonstrated that amino acids could be linked together in a controlled manner but also introduced the term "peptide" to the scientific lexicon[2][3]. Fischer's work laid the theoretical and practical groundwork for the synthesis of longer peptide chains.

-

Mid-20th Century: Advancements in Synthetic Methodologies: The decades following Fischer's initial work saw the development of more sophisticated methods for peptide synthesis. The introduction of the carbobenzoxy (Cbz) protecting group by Bergmann and Zervas in 1932 was a significant milestone, allowing for more controlled and stepwise peptide elongation[4]. These solution-phase methods, while effective, were often laborious and time-consuming.

-

1963: The Revolution of Solid-Phase Peptide Synthesis (SPPS): A paradigm shift in peptide synthesis occurred when R. Bruce Merrifield developed solid-phase peptide synthesis (SPPS)[5][6]. By anchoring the C-terminal amino acid to an insoluble polymer resin, Merrifield's method streamlined the synthesis process, allowing for the rapid and efficient production of peptides. The synthesis of a tripeptide like this compound would have been a straightforward application of these early SPPS protocols.

While a specific publication heralding the first synthesis of this compound is not prominent in the historical literature, it is evident that its creation was an early and logical step in the exploration of peptide chemistry, likely synthesized as a model peptide to validate and refine these emerging synthetic techniques.

Physicochemical Properties of this compound

The structure and properties of this compound are well-defined, making it a reliable tool in various research applications.

| Property | Value |

| IUPAC Name | (2S)-2-[[2-[(2-aminoacetyl)amino]acetyl]amino]-4-methylpentanoic acid |

| Molecular Formula | C10H19N3O4 |

| Molecular Weight | 245.28 g/mol |

| Appearance | White to off-white crystalline powder |

| Solubility | Soluble in water |

| Chirality | Contains one chiral center (L-leucine) |

Biological Significance and Signaling Pathways

Recent research has begun to elucidate the biological roles of small peptides like this compound, moving beyond their function as mere building blocks for proteins.

Activation of the mTOR Signaling Pathway

The mechanistic target of rapamycin (mTOR) is a crucial signaling pathway that regulates cell growth, proliferation, and protein synthesis[7]. Leucine, a branched-chain amino acid, is a well-known activator of the mTORC1 complex[8][9][10]. Studies have shown that the tripeptide this compound can also modulate this pathway.

A study on chicken intestinal epithelial cells (IECs) demonstrated that treatment with this compound significantly promoted cell proliferation and protein synthesis[4]. This effect was attributed to the activation of the mTOR signaling pathway, as evidenced by the increased phosphorylation of mTOR and its downstream effector, S6 kinase 1 (S6K1)[4].

Quantitative Data

Effect of this compound on Intestinal Epithelial Cells

The following table summarizes the quantitative data from a study investigating the effects of 20 nmol/L this compound on chicken intestinal epithelial cells (IECs) after 24 hours of treatment[4].

| Parameter | Control Group | This compound Group | Fold Change |

| Cell Viability (MTT Assay) | Normalized to 1 | > 1 (Significantly Increased) | > 1 |

| Cells in G1 Phase (%) | Baseline | Significantly Increased | > 1 |

| Cells in S Phase (%) | Baseline | Significantly Decreased | < 1 |

| p-mTOR Protein Expression | Baseline | Significantly Increased | > 1 |

| p-S6K1 Protein Expression | Baseline | Significantly Increased | > 1 |

Binding Affinity of Related Peptides

| Ligand | Association Constant (Ka) to Thermolysin (M⁻¹) |

| Gly-L-Leu | Approximately 3.3 x 10⁴ |

Experimental Protocols

Solid-Phase Synthesis of this compound

This protocol outlines the manual synthesis of this compound using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a Wang resin.

Materials:

-

Fmoc-L-Leu-Wang resin

-

Fmoc-Gly-OH

-

N,N'-Diisopropylethylamine (DIPEA)

-

2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate (HBTU)

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

Dichloromethane (DCM)

-

Methanol

-

Diethyl ether

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Deionized water

Procedure:

-

Resin Swelling: Swell Fmoc-L-Leu-Wang resin in DMF for 1 hour in a reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add a solution of 20% piperidine in DMF to the resin. Agitate for 20 minutes.

-

Washing: Drain the piperidine solution and wash the resin thoroughly with DMF (5 times), DCM (3 times), and DMF (3 times).

-

First Glycine Coupling:

-

In a separate vial, dissolve Fmoc-Gly-OH (3 eq.), HBTU (3 eq.), and DIPEA (6 eq.) in DMF.

-

Add the activated amino acid solution to the resin.

-

Agitate for 2 hours at room temperature.

-

Perform a Kaiser test to confirm complete coupling.

-

-

Washing: Drain the coupling solution and wash the resin with DMF (5 times).

-

Fmoc Deprotection: Repeat step 2.

-

Washing: Repeat step 3.

-

Second Glycine Coupling: Repeat step 4.

-

Washing: Repeat step 5.

-

Final Fmoc Deprotection: Repeat step 2.

-

Final Washing: Wash the resin with DMF (5 times), DCM (5 times), and methanol (3 times). Dry the resin under vacuum.

Cleavage, Purification, and Characterization

Cleavage from Resin:

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dried resin and agitate for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge to pellet the peptide, wash with cold diethyl ether, and dry the pellet.

Purification by HPLC:

-

System: Preparative reverse-phase HPLC system with a C18 column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient from 5% to 50% B over 30 minutes.

-

Detection: UV at 220 nm.

-

Collect fractions containing the pure peptide and lyophilize.

Characterization:

-

Mass Spectrometry: Confirm the molecular weight of the purified peptide using ESI-MS.

-

NMR Spectroscopy: Confirm the structure of the peptide using 1H and 13C NMR spectroscopy[12][13][14].

Western Blot Analysis of mTOR Pathway Activation

This protocol is for assessing the phosphorylation of mTOR and S6K1 in cell lysates after treatment with this compound.

Procedure:

-

Cell Culture and Treatment: Plate cells and grow to desired confluency. Treat with this compound at the desired concentration and time points.

-

Protein Extraction: Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer: Transfer proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% BSA in TBST for 1 hour.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-mTOR (Ser2448) and p-S6K1 (Thr389) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

The tripeptide this compound, while not having a storied discovery in its own right, stands as a testament to the foundational principles of peptide chemistry established over a century ago. Its simple structure and well-defined properties have made it a useful tool in modern biochemical and cellular research. The ability of this compound to modulate the mTOR signaling pathway highlights the growing recognition of the bioactive roles of small peptides. The detailed protocols provided in this guide offer a framework for the synthesis, characterization, and functional analysis of this compound, enabling further exploration of its biological significance and potential therapeutic applications.

References

- 1. peptide.com [peptide.com]

- 2. benchchem.com [benchchem.com]

- 3. Proteasome-Glo™ Assays [promega.sg]

- 4. ubpbio.com [ubpbio.com]

- 5. chem.uci.edu [chem.uci.edu]

- 6. Proteasome-Glo™ Chymotrypsin-Like, Trypsin-Like and Caspase-Like Cell-Based Assays Protocol [worldwide.promega.com]

- 7. assaygenie.com [assaygenie.com]

- 8. benchchem.com [benchchem.com]

- 9. WO2015028599A1 - Cleavage of synthetic peptides - Google Patents [patents.google.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. 1H-Detected Biomolecular NMR under Fast Magic-Angle Spinning - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Gly-Gly-Leu mechanism of action in biological systems

An In-depth Technical Guide to the Mechanism of Action of Gly-Gly-Leu in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tripeptide this compound is emerging as a molecule of interest in various biological contexts, primarily due to its role as a nutrient signal and its potential applications in drug delivery. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action. It details its transport into cells via the proton-coupled peptide transporter 1 (PEPT1), its subsequent intracellular hydrolysis, and the activation of the mechanistic target of rapamycin complex 1 (mTORC1) signaling pathway by its constituent amino acid, L-leucine. This guide synthesizes available quantitative data, provides detailed experimental protocols for key assays, and includes visualizations of the relevant biological pathways and experimental workflows to facilitate further research and development in this area.

Introduction

This compound is a tripeptide composed of two glycine residues and one leucine residue.[1] While its direct therapeutic applications are still under investigation, its fundamental biological roles are becoming increasingly clear. The primary mechanism of action for this compound is believed to be indirect, serving as a pro-drug for the essential amino acid L-leucine. This mechanism involves cellular uptake by peptide transporters and subsequent enzymatic cleavage. The liberated L-leucine then acts as a potent activator of the mTORC1 signaling pathway, a central regulator of cell growth, proliferation, and protein synthesis.[2][3] This guide will delve into the technical details of this process, providing a framework for researchers to explore the potential of this compound.

Cellular Uptake and Transport

The intestinal absorption and cellular uptake of di- and tripeptides like this compound are predominantly mediated by the high-capacity, low-affinity proton-coupled peptide transporter 1 (PEPT1), also known as SLC15A1.[4] PEPT1 facilitates the transport of a wide range of small peptides from the intestinal lumen into enterocytes.

Quantitative Data on PEPT1-Mediated Transport

Direct kinetic data for this compound transport via PEPT1 is limited in the current literature. However, data from structurally similar di- and tripeptides can provide valuable estimates. The Michaelis-Menten constant (Km), which is inversely proportional to the binding affinity, and the maximum transport velocity (Vmax) are key parameters.

| Substrate | Model System | Transporter | Km (mM) | Vmax (nmol/mg protein/min) | Reference |

| Gly-Leu | Caco-2 Cells | PEPT1 | 0.8 ± 0.1 | 1.2 ± 0.1 | [2] |

| Gly-Gly | Caco-2 Cells | PEPT1 | 4.5 ± 0.5 | 0.5 ± 0.05 | [2] |

| Gly-Sar | Caco-2 Cells | PEPT1 | 0.7 - 2.4 | 8.4 - 21.0 | [5] |

Note: Data for this compound is not currently available. The data for Gly-Leu suggests a higher affinity and transport capacity compared to Gly-Gly, likely due to the presence of the leucine residue.

Intracellular Metabolism: Hydrolysis

Once inside the cell, this compound is subject to hydrolysis by intracellular peptidases, which cleave the peptide bonds to release the constituent amino acids: two molecules of glycine and one molecule of L-leucine. The rate of this hydrolysis is a critical factor in determining the intracellular concentration of L-leucine and the subsequent activation of downstream signaling pathways.

Signaling Pathway: mTORC1 Activation

The primary downstream signaling event following the intracellular release of L-leucine from this compound is the activation of the mTORC1 pathway. L-leucine is a well-established and potent activator of mTORC1.[6] This activation leads to the phosphorylation of key downstream effectors, including the 70-kDa ribosomal protein S6 kinase 1 (S6K1) and the eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[6][7] The phosphorylation of S6K1 and 4E-BP1 ultimately promotes protein synthesis and cell growth.

A study on chicken intestinal epithelial cells demonstrated that treatment with 20 nmol/L this compound for 24 hours significantly increased the mRNA expression of mTOR, 4EBP1, and S6K1.[8]

Visualizing the Signaling Pathway

Biological Effects: Cell Viability and Proliferation

The activation of the mTORC1 pathway by this compound-derived leucine is expected to promote cell viability and proliferation. A study on chicken intestinal epithelial cells showed that 20 nmol/L of this compound significantly increased cell viability compared to a control group.[8]

Quantitative Data on Cell Viability

| Treatment | Cell Type | Assay | Concentration | Observed Effect | Reference |

| This compound | Chicken Intestinal Epithelial Cells | MTT Assay | 20 nmol/L | Significantly increased cell viability | [8] |

| Gly-Leu | Chicken Intestinal Epithelial Cells | MTT Assay | 20 nmol/L | Significantly increased cell viability | [8] |

| Gly-Gly | Chicken Intestinal Epithelial Cells | MTT Assay | 20 nmol/L | Significantly increased cell viability | [8] |

Experimental Protocols

This section provides detailed methodologies for key experiments to study the mechanism of action of this compound.

PEPT1-Mediated Transport Assay in Caco-2 Cells

This protocol is adapted from studies on dipeptide transport.[2][5]

Objective: To determine the kinetic parameters (Km and Vmax) of this compound transport via PEPT1.

Materials:

-

Caco-2 cells (passages 25-40)

-

Transwell inserts (e.g., 12-well, 0.4 µm pore size)

-

Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin

-

Transport buffer: Hanks' Balanced Salt Solution (HBSS) buffered with 10 mM MES (pH 6.0) for the apical side and 10 mM HEPES (pH 7.4) for the basolateral side

-

Radiolabeled Gly-Gly-[14C]Leu or a suitable analytical method for unlabeled this compound (e.g., LC-MS/MS)

-

Scintillation counter or LC-MS/MS instrument

Procedure:

-

Cell Culture: Seed Caco-2 cells on Transwell inserts at a density of approximately 6 x 104 cells/cm2 and culture for 21-25 days to allow for differentiation and polarization.

-

Transport Experiment: a. Wash the cell monolayers twice with pre-warmed transport buffer (pH 7.4). b. Pre-incubate the cells in transport buffer for 20 minutes at 37°C. c. Remove the buffer and add fresh transport buffer containing varying concentrations of this compound (e.g., 0.1 to 50 mM) with a tracer amount of radiolabeled Gly-Gly-[14C]Leu to the apical chamber. d. Incubate for a defined period (e.g., 10-30 minutes) at 37°C. e. At the end of the incubation, collect samples from the basolateral chamber and wash the cell monolayers three times with ice-cold transport buffer. f. Lyse the cells in a suitable buffer (e.g., 0.1 M NaOH).

-

Quantification: a. If using radiolabeled substrate, measure the radioactivity in the basolateral samples and cell lysates using a scintillation counter. b. If using unlabeled substrate, quantify the concentration of this compound using a validated LC-MS/MS method.

-

Data Analysis: a. Calculate the rate of transport at each substrate concentration. b. Determine the Km and Vmax values by fitting the data to the Michaelis-Menten equation using non-linear regression analysis.

Western Blot Analysis of mTORC1 Pathway Activation

Objective: To quantify the phosphorylation of mTOR, S6K1, and 4E-BP1 in response to this compound treatment.

Materials:

-

Cell line of interest (e.g., C2C12 myotubes, intestinal epithelial cells)

-

Cell culture medium and supplements

-

This compound

-

Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membranes and transfer apparatus

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: anti-phospho-mTOR (Ser2448), anti-mTOR, anti-phospho-S6K1 (Thr389), anti-S6K1, anti-phospho-4E-BP1 (Thr37/46), anti-4E-BP1, and a loading control (e.g., anti-β-actin or anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) detection reagents

-

Imaging system for chemiluminescence detection

Procedure:

-

Cell Culture and Treatment: a. Plate cells and grow to the desired confluency. b. Serum-starve the cells for a defined period (e.g., 4-16 hours) to reduce basal mTORC1 activity. c. Treat the cells with various concentrations of this compound for different time points.

-

Protein Extraction: a. Wash the cells with ice-cold PBS. b. Lyse the cells in lysis buffer on ice. c. Clarify the lysates by centrifugation and collect the supernatant.

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA assay.

-

Western Blotting: a. Denature equal amounts of protein from each sample by boiling in Laemmli buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane in blocking buffer for 1 hour at room temperature. e. Incubate the membrane with primary antibodies overnight at 4°C. f. Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. g. Wash the membrane again with TBST.

-

Detection and Analysis: a. Detect the protein bands using ECL reagents and an imaging system. b. Quantify the band intensities using densitometry software. c. Normalize the phosphorylated protein levels to the total protein levels and the loading control.

Conclusion and Future Directions

The tripeptide this compound primarily acts as a delivery vehicle for L-leucine, which in turn stimulates the mTORC1 signaling pathway, a key regulator of protein synthesis and cell growth. Its cellular uptake is mediated by the PEPT1 transporter. While the general mechanism of action is understood, there is a clear need for more quantitative data specifically for this compound. Future research should focus on determining its precise PEPT1 transport kinetics, intracellular hydrolysis rate, and dose-dependent effects on mTORC1 signaling in various cell types. Furthermore, investigating any potential direct biological activities of the intact tripeptide could open new avenues for its therapeutic application. The experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for advancing our understanding of this promising molecule.

References

- 1. Impact of Intestinal PepT1 on the Kinetics and Dynamics of N-Formyl-Methionyl-Leucyl-Phenylalanine, a Bacterially-Produced Chemotactic Peptide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 4. PepT1-mediated epithelial transport of dipeptides and cephalexin is enhanced by luminal leptin in the small intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Differentiating Passive from Transporter-mediated Uptake by PepT1: A Comparison and Evaluation of 4 Methods - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Endotoxin disrupts the leucine-signaling pathway involving phosphorylation of mTOR, 4E-BP1, and S6K1 in skeletal muscle - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Time course of leucine-induced 4E-BP1 and S6K1 phosphorylation in the liver and skeletal muscle of rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

An In-depth Technical Guide to Predicted Protein Binding Sites for Gly-Gly-Leu

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the predicted protein binding sites for the tripeptide Gly-Gly-Leu. It covers computational prediction methodologies, potential protein targets, relevant signaling pathways, and detailed experimental protocols for validation.

Introduction to this compound and Its Biological Significance

This compound is a tripeptide composed of two glycine residues followed by a leucine residue.[1] Small peptides like this compound are increasingly recognized for their roles as signaling molecules and their potential as therapeutic agents.[2][3] Notably, studies have shown that this compound, along with similar peptides, can act as a nutritional signal regulator and promote protein synthesis by activating the mTOR signaling pathway.[4] This positions this compound as a molecule of interest for research in metabolism, cell growth, and drug development.

Computational Prediction of Protein Binding Sites

Predicting the interaction between a peptide and a protein is a key step in understanding its function and therapeutic potential. Several computational tools are available for this purpose, ranging from template-based methods to de novo docking simulations.

Overview of Peptide-Protein Docking Tools

A variety of software can be used to predict how this compound might bind to a protein target. These tools employ different algorithms and scoring functions to model the peptide's conformation and its interaction with the protein's surface. The choice of tool can depend on the available information about the target protein and the desired accuracy.

| Tool/Method | Primary Approach | Reported Performance Metrics |

| AlphaFold-Multimer | Deep Learning (End-to-end 3D structure prediction) | Mean DockQ of 0.49 on 247 complexes; ROC-AUC of 0.75 and PR-AUC of 0.54 for separating interacting from non-interacting pairs.[4] Predicts complexes with acceptable quality (DockQ ≥ 0.23) for 66 out of 112 benchmarked complexes.[5] |

| AutoDock CrankPep (ADCP) | Focused molecular docking that folds the peptide in the protein's potential field | 85.7% success rate (top 10 predictions) on the LEADS-PEP dataset.[6] |

| HADDOCK | Information-driven flexible docking | For cyclic peptides, achieves a 70% success rate for medium-quality or higher models in the top 10 for bound receptors.[7] For a broader set of protein-peptide complexes, performance varies based on input data. |

| PEP-FOLD / PEP-SiteFinder | De novo peptide structure prediction followed by docking | For linear peptides, generates models with an average RMSD of 2.1 Å from NMR structures.[8] PEP-SiteFinder identifies correct interaction patches for nearly 90% of benchmarked complexes.[9] |

Workflow for Predicting this compound Binding Sites using PEP-SiteFinder

PEP-SiteFinder is a web server designed for the blind identification of peptide binding sites on a protein surface, making it a suitable tool when a specific binding pocket is unknown.[2][9][10][11][12]

Below is a generalized workflow for using a tool like PEP-SiteFinder:

Predicted and Potential Protein Targets for this compound

Based on its biological context and the functionality of similar peptides, several classes of proteins are predicted to be potential binding partners for this compound.

Proteins in the mTOR Signaling Pathway

Given that Gly-Gly and Gly-Leu activate the mTOR pathway, it is plausible that this compound interacts with components of this pathway.[4] The mTORC1 complex, a master regulator of cell growth and metabolism, is a key candidate.

Other Potential Targets

-

Dipeptidyl Peptidase IV (DPP-IV): This enzyme is known to cleave dipeptides from the N-terminus of peptides, particularly those with a proline or alanine at the second position.[13][14][15][16] While this compound does not fit this canonical substrate profile, the structural similarity of small peptides makes DPP-IV a protein of interest for binding studies.

-

Thermolysin: This metalloproteinase catalyzes the hydrolysis of peptide bonds, with a preference for hydrophobic amino acids like leucine.[17][18] Experimental data has shown that the related dipeptide Gly-L-Leu binds to thermolysin.[6]

-

Peptide Transporters (e.g., PEPT1, PEPT2): These transporters are responsible for the uptake of di- and tripeptides.[19] The affinity of this compound for these transporters would be a key determinant of its cellular uptake and bioavailability.

Experimentally Determined and Predicted Binding Affinities

Quantitative data on peptide-protein interactions is crucial for drug development. While specific data for this compound is limited, data from similar peptides can provide valuable insights.

| Peptide | Protein Target | Method | Binding Affinity (Kd or KA) | Reference |

| Gly-L-Leu | Thermolysin | Affinity Chromatography | KA ≈ 3.3 x 104 M-1 | [6] |

| Gly-Sar | PEPT2 (Rat) | Inhibition Assay (Ki) | 6.0 µM | [8] |

Experimental Protocols for Validation

Computational predictions must be validated through experimental methods. The following are detailed protocols for key techniques used to study peptide-protein interactions.

Surface Plasmon Resonance (SPR)

SPR is a label-free technique for real-time monitoring of biomolecular interactions.

Experimental Workflow:

Detailed Methodology:

-

Immobilization: The target protein is covalently attached to the sensor chip surface, often through amine coupling.

-

Binding Analysis: A solution containing this compound is flowed over the chip surface. The change in the refractive index at the surface, which is proportional to the mass bound, is measured in real-time.

-

Data Interpretation: The resulting sensorgram is analyzed to determine the association rate (k_on), dissociation rate (k_off), and the equilibrium dissociation constant (K_d).

Co-Immunoprecipitation (Co-IP)

Co-IP is used to identify in vivo protein-protein interactions.

Experimental Workflow:

Detailed Methodology:

-

Cell Lysis: Cells expressing the target protein are lysed under non-denaturing conditions to preserve protein interactions.

-

Immunoprecipitation: An antibody specific to the target protein is added to the cell lysate to form an immune complex. This complex is then captured on beads coated with Protein A or G.

-

Elution and Detection: After washing away non-specifically bound proteins, the complex is eluted from the beads and analyzed by Western blotting or mass spectrometry to identify the interacting partners.

Conclusion

The tripeptide this compound presents an interesting subject for further investigation due to its potential role in cellular signaling, particularly through the mTOR pathway. This guide has outlined the computational tools available for predicting its protein binding partners, identified high-priority target classes, and provided detailed protocols for experimental validation. The synergistic use of predictive modeling and empirical testing will be crucial in elucidating the precise molecular mechanisms of this compound and harnessing its potential for therapeutic applications.

References

- 1. mdpi.com [mdpi.com]

- 2. bio.tools · Bioinformatics Tools and Services Discovery Portal [bio.tools]

- 3. medchemexpress.com [medchemexpress.com]

- 4. cjas.agriculturejournals.cz [cjas.agriculturejournals.cz]

- 5. HADDOCK2.4 tutorials – Bonvin Lab [bonvinlab.org]

- 6. Characterization of Gly-D-Phe, Gly-L-Leu, and D-Phe as affinity ligands to thermolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Improving the activity and stability of thermolysin by site-directed mutagenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. BindingDB BDBM50188492 (S)-2-(2-Amino-acetylamino)-4-methyl-pentanoic acid::2-(2-Amino-acetylamino)-4-methyl-pentanoic acid::CHEMBL56119::Gly-Leu [bindingdb.org]

- 9. researchgate.net [researchgate.net]

- 10. PEP-SiteFinder: a tool for the blind identification of peptide binding sites on protein surfaces - PMC [pmc.ncbi.nlm.nih.gov]

- 11. PEP-SiteFinder [bioserv.rpbs.univ-paris-diderot.fr]

- 12. The pepATTRACT web server for blind, large-scale peptide–protein docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Comprehensive analysis of the Co-structures of dipeptidyl peptidase IV and its inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 15. imrpress.com [imrpress.com]

- 16. Theoretical Evaluation of Novel Thermolysin Inhibitors from Bacillus thermoproteolyticus. Possible Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Expression profile and functional activity of peptide transporters in prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Molecular Insights to the Structure-Interaction Relationships of Human Proton-Coupled Oligopeptide Transporters (PepTs) - PMC [pmc.ncbi.nlm.nih.gov]

In Silico Modeling of Gly-Gly-Leu Interactions: A Technical Guide for Drug Discovery

December 17, 2025

Abstract

The tripeptide Gly-Gly-Leu (GGL) and its constituent amino acids, glycine and leucine, play significant roles in cellular signaling, particularly in the activation of the mTOR pathway, which is central to cell growth, proliferation, and protein synthesis. Understanding the molecular interactions of GGL with its biological targets is paramount for the development of novel therapeutics. This technical guide provides an in-depth overview of the in silico methodologies used to model GGL interactions, complemented by detailed experimental protocols for the validation of computational findings. This document is intended for researchers, scientists, and drug development professionals engaged in peptide-based drug discovery.

Introduction to this compound and Its Biological Significance